molecular formula C13H12ClN3O3S B215394 N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide CAS No. 55841-78-6

N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide

Cat. No. B215394
CAS RN: 55841-78-6
M. Wt: 325.77 g/mol
InChI Key: XLMPEARVHNAVTG-UHFFFAOYSA-N
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Description

N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide, also known as NCX-4016, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as nitro-NSAIDs, which are nonsteroidal anti-inflammatory drugs that contain a nitro group in their chemical structure. NCX-4016 has been shown to possess anti-inflammatory, anti-thrombotic, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide inhibits COX activity by covalently modifying a specific amino acid residue in the enzyme's active site. This modification results in the irreversible inhibition of COX activity, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the regulation of inflammation. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide also inhibits platelet aggregation and reduces the formation of blood clots, which can lead to thrombosis. In addition, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.

Advantages and Limitations for Lab Experiments

N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It also possesses multiple pharmacological effects, making it a versatile tool for studying various biological processes. However, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has some limitations for lab experiments. It is a reactive compound that can covalently modify proteins, which can lead to non-specific effects. In addition, its irreversible inhibition of COX activity can result in the accumulation of arachidonic acid, which can have unintended effects on cellular processes.

Future Directions

There are several future directions for the study of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide. One potential direction is the development of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide analogs with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the molecular mechanisms underlying N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide's anti-cancer properties, which could lead to the development of novel cancer therapies. Additionally, the use of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide in combination with other drugs could enhance its therapeutic potential for various diseases. Overall, the study of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has the potential to lead to the development of new treatments for a wide range of diseases.

Synthesis Methods

The synthesis of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide involves the reaction of 3-chloroaniline with acetic anhydride to form N-acetyl-3-chloroaniline. This intermediate is then reacted with 3-pyridinesulfonamide in the presence of sodium ethoxide to yield N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide. The synthesis of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide also possesses anti-thrombotic properties by inhibiting platelet aggregation and reducing the formation of blood clots. In addition, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

CAS RN

55841-78-6

Product Name

N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

IUPAC Name

N-[2-(3-chloroanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C13H12ClN3O3S/c1-9(18)17-21(19,20)12-6-3-7-15-13(12)16-11-5-2-4-10(14)8-11/h2-8H,1H3,(H,15,16)(H,17,18)

InChI Key

XLMPEARVHNAVTG-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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